Lipophilicity Advantage: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers
The 1,2,4-oxadiazole scaffold of this compound provides substantially higher lipophilicity compared to the 1,3,4-oxadiazole regioisomer. A systematic matched-pair analysis across the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower log D (approximately 10-fold reduction) relative to its 1,2,4 counterpart [1]. This difference directly impacts membrane permeability and metabolic stability, making the 1,2,4-isomer preferable for applications requiring enhanced passive diffusion or blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold: higher log D (baseline) |
| Comparator Or Baseline | 1,3,4-oxadiazole scaffold: ~10-fold lower log D |
| Quantified Difference | Approximately one order of magnitude (10x) higher log D for 1,2,4-oxadiazole |
| Conditions | Matched-pair analysis of AstraZeneca compound collection; log D measured at pH 7.4 [1] |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, which is critical for intracellular target engagement and CNS drug candidate development.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
